MFCD02330292

Descripción

MFCD02330292 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and industrial research. Such compounds are frequently employed in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science due to their reactivity and stability .

Key inferred properties based on structural analogs:

- Molecular weight: Likely 200–500 Da, typical for intermediates in drug synthesis.

- Functional groups: Potential boronic acid or aryl halide moieties for catalytic applications.

- Applications: Preclinical drug development, polymer synthesis, or agrochemical intermediates.

Propiedades

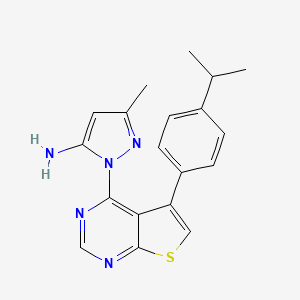

IUPAC Name |

5-methyl-2-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5S/c1-11(2)13-4-6-14(7-5-13)15-9-25-19-17(15)18(21-10-22-19)24-16(20)8-12(3)23-24/h4-11H,20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWYTAXMSPQBGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Análisis De Reacciones Químicas

“MFCD02330292” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For example, Suzuki–Miyaura coupling reactions utilize boron reagents and palladium catalysts to form carbon-carbon bonds . The major products formed from these reactions can vary, but they often include complex organic molecules with enhanced stability and functionality.

Aplicaciones Científicas De Investigación

The compound “MFCD02330292” has a wide range of scientific research applications. In chemistry, it is used as a reagent in multi-component reactions, which are valuable for synthesizing complex molecules efficiently . In biology and medicine, it may serve as a precursor for developing pharmaceuticals or as a tool for studying biochemical pathways. Industrial applications could include its use in materials science for creating advanced materials with specific properties .

Mecanismo De Acción

The mechanism by which “MFCD02330292” exerts its effects involves interactions with molecular targets and pathwaysFor example, similar compounds often act by inhibiting or activating specific proteins, leading to changes in cellular functions .

Comparación Con Compuestos Similares

Structural and Functional Similarity

The following compounds were identified as structurally or functionally analogous to MFCD02330292 based on MDL cross-referencing and PubChem

Physicochemical Properties Comparison

Notes:

- LogP : Higher lipophilicity in boronic acid derivatives (e.g., 2.15) enhances membrane permeability but may reduce aqueous solubility.

- TPSA (Topological Polar Surface Area) : Lower TPSA in 5-chloropyrimidine (28.93 Ų) correlates with improved blood-brain barrier penetration .

- Synthetic Accessibility : Boronic acids (e.g., CAS 1046861-20-4) require palladium catalysts, increasing production costs compared to benzimidazoles .

Discussion :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.